5-Methyl-1'-[(3-methylpiperidin-1-YL)methyl]-5-phenyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one
Overview
Description
5-Methyl-1’-[(3-methylpiperidin-1-YL)methyl]-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one is a complex organic compound featuring a spirocyclic structure. This compound is part of the indole derivative family, known for their diverse biological activities and applications in medicinal chemistry . The indole nucleus is a common scaffold in many bioactive molecules, contributing to the compound’s potential in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1’-[(3-methylpiperidin-1-YL)methyl]-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one involves multiple steps, starting from readily available precursors. One common route includes the alkylation of lithiated intermediates followed by cyclization and functional group modifications . The key steps often involve:
Alkylation: Introduction of the methyl group using methyl iodide.
Cyclization: Formation of the spirocyclic structure through intramolecular reactions.
Functional Group Modifications: Adjustments to achieve the final structure, including protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can enhance scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1’-[(3-methylpiperidin-1-YL)methyl]-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Methyl-1’-[(3-methylpiperidin-1-YL)methyl]-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2’-indol]-2’-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-1’-[(3-methylpiperidin-1-YL)methyl]-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2’-indol]-2’-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through pathways involving neurotransmitters, enzymes, and cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives.
Piperidine Derivatives: Compounds such as 3-hydroxy-5-methylpiperidin-1-yl derivatives.
Uniqueness
5-Methyl-1’-[(3-methylpiperidin-1-YL)methyl]-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2’-indol]-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methyl-1'-[(3-methylpiperidin-1-yl)methyl]-5-phenylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-19-9-8-14-26(15-19)18-27-22-13-7-6-12-21(22)25(23(27)28)29-16-24(2,17-30-25)20-10-4-3-5-11-20/h3-7,10-13,19H,8-9,14-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRRBOGZWHJKNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CN2C3=CC=CC=C3C4(C2=O)OCC(CO4)(C)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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